4-(2,4-Dinitrophenyl)piperidine

Description

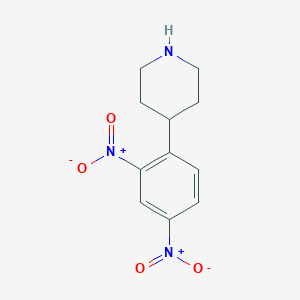

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dinitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-13(16)9-1-2-10(11(7-9)14(17)18)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFXVQUVZFBRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579700 | |

| Record name | 4-(2,4-Dinitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120447-45-2 | |

| Record name | 4-(2,4-Dinitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 4 2,4 Dinitrophenyl Piperidine

Direct Synthetic Routes

Direct routes to 4-(2,4-dinitrophenyl)piperidine typically involve the reaction of a piperidine (B6355638) derivative with an activated aryl halide.

Aromatic nucleophilic substitution (SNAr) is the most common and direct method for synthesizing the title compound. This reaction involves the attack of the nucleophilic piperidine on an electron-deficient aromatic ring, facilitated by the presence of strong electron-withdrawing groups, such as nitro groups.

The reaction between 2,4-dinitrochlorobenzene (DNCB) and piperidine is a well-studied example of nucleophilic aromatic substitution. truman.edu In this reaction, the lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bearing the chlorine atom in the DNCB molecule. This attack is favored due to the significant electron deficiency at this position, induced by the two nitro groups. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the chloride ion to yield N-(2,4-dinitrophenyl)piperidine. truman.edu

The kinetics of this reaction have been investigated, and the rate law is often found to be consistent with the proposed mechanism. truman.edu The reaction can be monitored by following the change in absorbance of the solution over time using a spectrometer. truman.edu

Table 1: Reactants for the Synthesis of N-(2,4-dinitrophenyl)piperidine

| Reactant | Formula | Role |

|---|---|---|

| 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ | Electrophile |

This table is interactive. Click on the headers to sort.

Similar to DNCB, 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), also known as Sanger's reagent, readily reacts with piperidine to form N-(2,4-dinitrophenyl)piperidine. psu.edusigmaaldrich.com The fluorine atom is a better leaving group than chlorine in this context, often leading to faster reaction rates. The reaction mechanism is analogous to that with DNCB, proceeding via an SNAr pathway. psu.edu

Kinetic studies of the reaction between DNFB and piperidine have been conducted in various solvents to understand the effect of the medium on the reaction rate. psu.edu The reaction is generally second-order, and the rate can be influenced by base catalysis, where a second molecule of piperidine can assist in the removal of the proton in the rate-determining step. psu.edu

Table 2: Comparison of Halogen Leaving Groups in the Reaction with Piperidine

| Leaving Group | Reactant | Relative Reactivity |

|---|---|---|

| Fluorine | 1-Fluoro-2,4-dinitrobenzene | High |

This table is interactive. Click on the headers to sort.

An alternative route to dinitrophenyl-substituted piperidines involves the reaction of dinitroanisoles with piperidine. rsc.org For instance, the reaction of 2,4-dinitroanisole (B92663) with piperidine in benzene (B151609) can yield N-(2,4-dinitrophenyl)piperidine. rsc.org This reaction also proceeds through a nucleophilic aromatic substitution mechanism, where the methoxy (B1213986) group is displaced by the piperidine nucleophile. Interestingly, this reaction can also produce 2,4-dinitrophenol (B41442) as a byproduct through an SN2 reaction at the methyl group of the anisole. rsc.org The ratio of the aromatic substitution product to the phenol (B47542) depends on the reaction conditions and the specific dinitroanisole isomer used. rsc.org For example, the reaction of 2,6-dinitroanisole (B1268829) with piperidine yields a higher proportion of the corresponding dinitrophenol compared to the 2,4-isomer. rsc.org

Aromatic Nucleophilic Substitution Reactions

Synthesis of Related Intermediates and Precursors

The synthesis of precursors, such as substituted pyridinium (B92312) salts, can be a crucial step in more complex synthetic strategies.

While not a direct synthesis of this compound, the preparation of 2,4-dinitrophenyl-substituted pyridinium salts is relevant as these can serve as precursors or model compounds. For example, the treatment of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine (B92270) can lead to the formation of pyridinium salts as undesired byproducts. mdpi.com More controlled methods for preparing pyridinium salts involve the reaction of pyridine with a suitable alkylating agent. nih.gov In the context of the title compound, a 4-substituted pyridine with a leaving group could be quaternized and then subjected to nucleophilic displacement with a dinitrophenyl nucleophile, followed by reduction of the pyridine ring to a piperidine. A general method for preparing 4-substituted pyridines involves the quaternization of a starting pyridine (with a leaving group at the 4-position) with acrylamide (B121943) under acidic conditions. google.com The resulting quaternary salt can then undergo nucleophilic displacement. google.com

Reaction Conditions and Optimization

The successful synthesis of this compound via nucleophilic aromatic substitution is highly dependent on the careful control and optimization of reaction conditions. Key parameters include the choice of solvent, temperature, and the use of catalytic agents.

Solvent Selection and Effects

The solvent plays a critical role in mediating the reaction rate and influencing the mechanism of nucleophilic aromatic substitution. The reaction between a dinitrophenyl substrate (e.g., 1-chloro-2,4-dinitrobenzene) and piperidine has been studied in various media.

| Solvent | Type | Observed Effect/Use | Citations |

| Benzene | Aprotic | Used as a reaction medium for piperidino-substitution. The reaction rate is influenced by piperidine concentration and other additives. | researchgate.netnih.gov |

| Acetonitrile (B52724) | Aprotic, Polar | Used as a reaction solvent. Can lead to a reaction rate that is insensitive to base concentration. Also used for recrystallization. | researchgate.netgoogle.comresearchgate.net |

| Dioxane | Aprotic | Often used in mixtures with water (e.g., 10% dioxane-90% water) to study reaction kinetics. Does not significantly affect reactivity on its own. | researchgate.netmdpi.com |

| Methanol/Ethanol | Protic, Alcoholic | Common reaction solvent for SNAr reactions and for recrystallizing precursors. Can participate in solvation of intermediates. | nih.govmdpi.comacs.org |

| n-Butyl Alcohol | Protic, Alcoholic | Considered an excellent solvent for the recrystallization of 2,4-dinitrophenylhydrazine (B122626), a related precursor. | nih.govacs.org |

Temperature Control and Heating Conditions

Temperature is a critical factor for controlling the reaction rate. Many syntheses of dinitrophenyl-piperidine derivatives are performed under reflux to ensure the reaction proceeds to completion in a reasonable timeframe. nih.govmdpi.com For example, the reaction of a dinitrobenzene derivative with piperidine can be conducted by stirring at reflux for several hours. mdpi.com In other preparations, specific temperatures are maintained, such as 90 °C for the substitution reaction involving 4-fluorobenzaldehyde (B137897) and piperidine. researchgate.net For recrystallization procedures, solutions are often heated to a gentle boil (around 75 °C) to dissolve the solid before being cooled to induce crystallization. google.com

Role of Catalysts and Additives

Various catalysts and additives are used to facilitate the synthesis, neutralize acidic byproducts, or influence the reaction mechanism.

Piperidine as a Catalyst : In nucleophilic aromatic substitutions involving amine nucleophiles, a second molecule of the amine can act as a base catalyst. acs.org It facilitates the removal of a proton from the zwitterionic intermediate (Meisenheimer complex), which can be the rate-limiting step in some solvents. researchgate.netacs.org

Potassium Carbonate (K₂CO₃) : This inorganic base is often used in substitution reactions to neutralize the acid (e.g., HCl or HF) generated when the leaving group is a halide. In a synthesis starting with 4-fluorobenzaldehyde and piperidine, anhydrous K₂CO₃ was used as the base. researchgate.net

Triethylamine (B128534) (Et₃N) : A non-nucleophilic organic base, triethylamine can be used as an acid scavenger in substitution reactions without competing as a nucleophile, although under certain conditions, it has been observed to act as a nucleophile itself. mdpi.comdtic.mil

Glacial Acetic Acid : While more commonly used as a catalyst for condensation reactions like the Knoevenagel condensation, protic acids can influence SNAr reactions by protonating the leaving group, making it easier to displace. researchgate.netresearchgate.net However, its primary role is often as a catalyst in different reaction types.

Stannous Chloride (SnCl₂) : Tin(II) chloride is primarily known as a reducing agent, particularly for the reduction of nitro groups to amines. nih.gov Its role in the direct synthesis of this compound is not as a catalyst for the substitution step but would be relevant in subsequent reactions to reduce the nitro groups if desired.

| Catalyst/Additive | Role | Typical Application | Citations |

| Piperidine | Base Catalyst | Accelerates the decomposition of the reaction intermediate by deprotonation. | researchgate.netacs.org |

| K₂CO₃ | Base | Neutralizes acidic byproducts (e.g., HF, HCl) formed during the substitution. | researchgate.net |

| Triethylamine | Base | Acts as an acid scavenger. | mdpi.comdtic.mil |

| Glacial Acetic Acid | Acid Catalyst | Primarily used in condensation reactions; can facilitate leaving group departure in SNAr. | researchgate.netresearchgate.net |

| SnCl₂ | Reducing Agent | Reduces nitro groups to amines in subsequent transformations, not a catalyst for the primary substitution. | nih.gov |

Product Isolation and Purification Techniques

Once the reaction is complete, the target compound must be isolated from the reaction mixture and purified.

Filtration : The solid product, if it precipitates from the reaction mixture upon cooling, is typically collected by filtration. nih.gov Vacuum filtration using a Büchner funnel is a common and efficient method for separating the crystalline product from the solvent. google.com

Recrystallization : This is the most common technique for purifying the crude solid product. The process involves dissolving the compound in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Solvents frequently used for the recrystallization of dinitrophenyl derivatives include alcoholic media like n-butyl alcohol or ethanol, and polar aprotic solvents like acetonitrile. nih.govgoogle.comacs.org For instance, a second, less pure crop of 2,4-dinitrophenylhydrazine can be obtained by distilling some of the alcohol from the filtrate and recrystallizing the resulting solid from n-butyl alcohol. nih.gov

Extraction and Chromatography : In cases where the product does not readily crystallize or is mixed with soluble impurities, an aqueous workup followed by extraction is used. The product is extracted into an organic solvent (like ethyl acetate), washed with brine, and the solvent is evaporated. mdpi.com Further purification can then be achieved by column chromatography. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 4 2,4 Dinitrophenyl Piperidine and Its Derivatives

Nucleophilic Substitution Reactions

The primary mode of reactivity for 4-(2,4-dinitrophenyl)piperidine and related compounds is nucleophilic substitution at the aromatic ring. This process is central to the synthesis of more complex derivatives and has been extensively studied to understand the factors governing reaction rates and pathways.

Aromatic Nucleophilic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism. This pathway is favored in aromatic systems bearing strong electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to a suitable leaving group. rsc.org In the context of derivatives of this compound, the piperidine (B6355638) moiety itself can act as an internal nucleophile in certain reactions, or external nucleophiles can attack the dinitrophenyl ring.

The generally accepted mechanism involves two steps. Initially, the nucleophile attacks the electrophilic carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. mdpi.com This intermediate is characterized by the temporary loss of aromaticity and a change in the hybridization of the attacked carbon from sp2 to sp3. mdpi.com In the second, typically rapid step, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the final substitution product.

Specific literature detailing the internal aromatic nucleophilic substitution (SNAr_i) mechanism in N-oxides of this compound is not extensively documented. However, the concept of intramolecular SNAr reactions is known in other systems. In a hypothetical N-oxide derivative of a related compound, the oxygen atom of the N-oxide group could potentially act as an internal nucleophile. The feasibility of such a reaction would depend on the geometric accessibility of the aromatic carbon and the activation of the ring by the nitro groups. Studies on related heterocyclic systems, such as the reactions of diazidopyrimidines, show that intramolecular cyclizations can occur, where a suitably positioned nitrogen atom attacks an electrophilic center, often in equilibrium with an open-chain form. acs.org This suggests that for an N-oxide of a dinitrophenyl piperidine derivative, a similar intramolecular attack could be mechanistically plausible, though it remains a topic for further investigation.

The formation of a Meisenheimer complex is a hallmark of the SNAr mechanism and serves as a crucial reactive intermediate. acs.org When a nucleophile, such as an amine or an alkoxide, attacks an activated aromatic ring like 2,4-dinitrophenyl, it forms a stable anionic σ-adduct. nih.gov The negative charge of this complex is delocalized across the aromatic system and is particularly stabilized by the strong electron-withdrawing nitro groups at the ortho and para positions. rsc.org

Solvent Effects on Reaction Rates and Pathways

The solvent plays a critical role in the kinetics and mechanism of SNAr reactions, influencing the stability of the reactants, transition states, and intermediates. psu.edu The choice of solvent can dramatically alter reaction rates, sometimes by several orders of magnitude.

The rates of SNAr reactions, such as the reaction between 2,4-dinitrochlorobenzene and piperidine, are significantly influenced by the nature of the solvent, particularly its ability to form hydrogen bonds. rsc.orgresearchgate.net

Aprotic Solvents : Dipolar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) generally accelerate SNAr reactions. researchgate.net These solvents are effective at solvating the cationic species but less so for the anionic nucleophile, which remains relatively "bare" and more reactive. They also stabilize the polar, zwitterionic transition state leading to the Meisenheimer complex.

Protic Solvents : Protic solvents, such as alcohols and water, can slow down SNAr reactions involving amine nucleophiles. psu.edursc.org This is primarily due to the solvation of the amine nucleophile through hydrogen bonding, which stabilizes the ground state of the nucleophile and increases the activation energy required for the reaction. psu.edu The reactivity in hydroxylic solvents has been found to be inversely proportional to the hydrogen-bond-donating ability of the solvent. rsc.org For example, the reaction rate of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine is slower in alcohols compared to many aprotic solvents. rsc.org

To quantify solvent effects, kinetic data are often correlated with various solvent parameters. The Kamlet-Taft parameters (π*, α, and β) and Reichardt's ET(30) value are commonly used to dissect the contributions of different solvent properties. rsc.orgmdpi.comrsc.org

Dielectric Constant (ε) : While a higher dielectric constant can stabilize polar intermediates and transition states, it is often not the sole determinant of reactivity. For instance, in the reaction of 2,4-dinitrochlorobenzene with piperidine across 13 aprotic solvents, the reaction rate did not correlate well with just the dielectric constant. researchgate.net

Hydrogen Bond Donor (HBD) Ability (α) : The HBD ability of a solvent significantly impacts reaction rates. Protic solvents with high α values tend to decrease the rate of reaction with amine nucleophiles by stabilizing the reactant amine. psu.edursc.org In some cases, HBD solvents can assist in the departure of the leaving group, which can become rate-limiting in certain SNAr reactions, such as those with fluoride (B91410) as the leaving group.

Hydrogen Bond Acceptor (HBA) Ability / Lewis Basicity (β) : The HBA ability of the solvent can stabilize the zwitterionic intermediate, particularly the positive charge that develops on the nitrogen atom of the amine during the attack on the aromatic ring. psu.edu An increase in the solvent's β parameter can accelerate the reaction rate by stabilizing the activated complex more than the reactants. psu.edu

Dipolarity/Polarizability (π): This parameter reflects the solvent's ability to stabilize charges and dipoles through non-specific dielectric interactions. An increase in π generally leads to an increased reaction rate due to the stabilization of the polar transition state. psu.edu

The table below presents kinetic data for the SNAr reaction of 1-chloro-2,4-dinitrobenzene with piperidine in various aprotic solvents, illustrating the impact of solvent properties on the reaction rate.

| Solvent | kA (L mol-1 s-1) | Dielectric Constant (ε) | ET(30) (kcal mol-1) |

|---|---|---|---|

| n-Hexane | 0.0385 | 1.88 | 31.0 |

| Cyclohexane | 0.0435 | 2.02 | 31.2 |

| Carbon tetrachloride | 0.198 | 2.24 | 32.5 |

| Toluene | 0.575 | 2.38 | 33.9 |

| Benzene (B151609) | 0.675 | 2.28 | 34.5 |

| Dioxane | 1.25 | 2.21 | 36.0 |

| Ethyl acetate | 2.21 | 6.02 | 38.1 |

| Nitromethane | 3.85 | 35.9 | 46.3 |

| Acetonitrile | 4.27 | 37.5 | 46.0 |

| Dimethylformamide (DMF) | 14.8 | 36.7 | 43.8 |

Data sourced from studies on the reaction of 2,4-dinitrochlorobenzene with piperidine. rsc.orgresearchgate.net

The following table shows the effect of protic solvents on the same reaction.

| Solvent | 102kA (L mol-1 s-1) | Dielectric Constant (ε) | ET(30) (kcal mol-1) |

|---|---|---|---|

| Methanol | 1.34 | 32.7 | 55.5 |

| Ethanol | 0.98 | 24.6 | 51.9 |

| Propan-1-ol | 0.72 | 20.3 | 50.7 |

| Propan-2-ol | 0.28 | 19.9 | 48.6 |

| Butan-1-ol | 0.64 | 17.5 | 50.2 |

| 2-Methylpropan-1-ol | 0.39 | 17.9 | 49.0 |

Data sourced from a kinetic study of the reaction in hydroxylic solvents. rsc.org

Role of Ionic Liquids in Reaction Selectivity

Ionic liquids have emerged as versatile solvents that can significantly influence the outcome of chemical reactions. nih.govoaepublish.com Their unique properties, such as low volatility, high thermal stability, and tunable solvent characteristics, make them attractive alternatives to conventional organic solvents. nih.govoaepublish.com In the context of reactions involving piperidine derivatives, the choice of ionic liquid, particularly the anion, can steer the reaction towards a specific pathway, demonstrating their role as "designer solvents". researchgate.net

Kinetic and product studies on the reaction of O,O-diethyl 2,4-dinitrophenylphosphate triester with piperidine in various ionic liquids and conventional organic solvents have revealed two competing nucleophilic attack pathways: one at the phosphoryl center and the other at the C-1 aromatic carbon. researchgate.net The selectivity of this reaction is strongly dependent on the nature of the ionic liquid employed. researchgate.net

A noteworthy observation is the correlation between reaction selectivity and the hydrogen bond acceptor capacity (β) of the ionic liquid. researchgate.net For instance, using ionic liquids with dicyanamide (B8802431) ([DCA]⁻) anions, such as [Bmim]DCA, [Bmpyrr]DCA, and [Bmpy]DCA, results in an exclusive attack at the phosphoryl center. researchgate.net In stark contrast, when the reaction is conducted in [Bmim]PF₆, the primary pathway (94%) is the attack at the C-1 aromatic carbon. researchgate.net This demonstrates the profound impact of the ionic liquid's anion on directing the regioselectivity of the reaction. researchgate.net

The ability to control the reaction pathway by simply changing the anion of the ionic liquid highlights their potential in fine-tuning chemical processes for desired outcomes. researchgate.net

Base Catalysis in Reactions Involving Piperidine

Base catalysis plays a crucial role in many reactions involving piperidine and its derivatives. acs.orgresearchgate.netacs.org The reaction of piperidine with 2,4-dinitrophenyl phenyl ether serves as a key example illustrating the mechanism of base-catalyzed aromatic nucleophilic substitution. acs.org Studies have provided substantial evidence for an intermediate complex mechanism in these reactions. acs.org

The catalytic activity of piperidine has also been demonstrated in the derivatization of oligosaccharides with malononitrile, where it acts as an efficient organic base catalyst. researchgate.net Furthermore, the addition of a base, such as DBU, has been found to be beneficial in the electroreductive cyclization of imines with terminal dihaloalkanes for the synthesis of piperidine derivatives, as it suppresses the formation of byproducts. nih.gov

Reduction Reactions of Nitro Groups

The reduction of nitro groups is a fundamental transformation in organic chemistry, and various methods exist to achieve this conversion. wikipedia.org For aromatic nitro compounds like this compound, reduction to the corresponding amines is a common objective. wikipedia.org

Several reagents and catalytic systems can be employed for the reduction of aryl nitro compounds, including:

Catalytic hydrogenation using catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. wikipedia.orgscispace.com

Iron metal in an acidic medium. wikipedia.org

Sodium hydrosulfite or sodium sulfide (B99878). wikipedia.org

Tin(II) chloride. wikipedia.org

The choice of reducing agent and reaction conditions can be critical for achieving chemoselectivity, especially in molecules with multiple reducible functional groups. scispace.com For instance, tin and hydrochloric acid are known to selectively reduce aromatic nitro groups without affecting carbonyl groups. scispace.com

Selective Mono-reduction Strategies

In polynitro compounds, achieving selective reduction of one nitro group while leaving others intact presents a significant challenge. stackexchange.comechemi.com The regioselectivity of the reduction is influenced by the relative positions of the nitro groups and other substituents on the aromatic ring. stackexchange.comechemi.com

Several strategies have been developed for the selective mono-reduction of dinitro compounds:

Zinin Reduction: This classic method utilizes reagents like sodium sulfide or ammonium (B1175870) sulfide. stackexchange.comechemi.com In substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com For dinitro- and trinitrophenols and their ethers, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.com

Catalytic Transfer Hydrogenation: Systems like Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS) have proven to be excellent for the chemoselective transfer hydrogenation of nitro compounds to primary amines under mild conditions. rsc.org This method demonstrates good tolerance for other sensitive functional groups. rsc.org

Metal-Free Reductions: The use of tetrahydroxydiboron (B82485) in water offers a metal-free approach for the reduction of aromatic nitro compounds with good functional group tolerance. organic-chemistry.org

The selective reduction of 2,4-dinitrotoluene (B133949) to 4-amino-2-nitrotoluene can be achieved using H₂S in aqueous or alcoholic ammonia. stackexchange.comechemi.com The preferential reduction of the para-nitro group in this case is attributed to the electronic effects of the methyl group. researchgate.net

Regioselective Halogenation Post-Reduction

Following the selective reduction of a nitro group to an amino group, subsequent regioselective halogenation can be a valuable synthetic step for further functionalization. While direct halogenation of the dinitrophenyl ring system can be challenging to control, the amino group introduced by reduction can direct the position of halogenation.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of various aromatic and heterocyclic compounds. researchgate.net For instance, in the case of 1,4-benzodiazepinones, direct halogenation with N-halosuccinimides (NXS) can lead to halogenation on the central aromatic ring, while a palladium catalyst can direct the halogenation to the ortho position of a phenyl side chain. researchgate.net

The halogenation of pyridine (B92270) N-oxides provides a practical route to 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.gov Similarly, regioselective halogenation of pyridinium (B92312) N-(benzoazynyl)aminides with N-halosuccinimides offers a mild method for functionalization. researchgate.net Vanadium-dependent haloperoxidases have also been shown to catalyze the regioselective halogenation of natural products. nih.govchemrxiv.org

Thermal Rearrangement Studies

Rearrangement of N-(2,4-Dinitrophenyl)piperidine N-Oxides

N-oxides of N-(2,4-dinitrophenyl)piperidines undergo thermal rearrangement to form substituted hydroxylamines. researchgate.netrsc.org This reaction is considered an internal aromatic nucleophilic substitution (SNAri), proceeding through an intramolecular nucleophilic attack of the oxygen atom on the aryl carbon. researchgate.net

The kinetics of this rearrangement have been studied in various aprotic and protic solvents. researchgate.netrsc.orgresearchgate.netrsc.org The rate of the reaction is influenced by both steric and polar factors. researchgate.netrsc.org Kinetic results and cross-over experiments strongly support an intramolecular cyclic mechanism (SNi). researchgate.netrsc.org

In aprotic solvents, the first-order rate coefficients (kobs) have been correlated with several solvent parameters, including the Lewis basicity of the solvent, Gutmann's donor number, and Dimroth's ET(30) parameter (when hydrogen-bond-donor solvents are excluded). researchgate.netresearchgate.netrsc.orgresearchgate.net In hydroxylic solvents, the rate of rearrangement has been successfully correlated with different solvent parameters, and the results are explained in terms of the nucleophilic solvation capability of the solvent, which supports the proposed three-membered ring activated complex. rsc.org Reactions in alcohols generally exhibit lower reactivity and higher enthalpy and entropy of activation compared to aprotic solvents. rsc.org

Kinetic Studies of Rearrangement Processes

The thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide has been a subject of detailed kinetic investigation. These studies reveal that the N-oxide undergoes a rearrangement to form substituted hydroxylamines. researchgate.net The kinetics of this process were examined in various aprotic solvents at multiple temperatures, establishing the reaction as following first-order kinetics. researchgate.netresearchgate.net

The rate of rearrangement is significantly influenced by the solvent environment. For instance, the reaction was studied in ten different aprotic solvents, which showed a wide range in dielectric constants. researchgate.net The observed first-order rate coefficients (kobs) were correlated with several solvent parameters. researchgate.net Further studies in 15 different hydroxylic (protic) solvents demonstrated that the reaction is slower and possesses higher enthalpy and entropy of activation in these solvents compared to aprotic ones. rsc.org This suggests that the nucleophilic solvation capability of the solvent plays a crucial role, supporting a proposed three-membered ring activated complex in the transition state. rsc.org

Table 1: Kinetic Data for the Rearrangement of N-(2,4-Dinitrophenyl)piperidine N-oxide in Various Solvents

Data sourced from kinetic studies on the rearrangement of N-(2,4-dinitrophenyl)amine oxides. researchgate.net

Influence of Steric and Polar Factors on Rearrangement Rates

Both steric and polar factors exert a significant influence on the rate of rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxides. researchgate.net The kinetic data, in conjunction with crossover experiments, strongly support an intramolecular cyclic mechanism (SNi). researchgate.net The structure of the piperidine ring and any substituents can create steric hindrance that affects the formation of the necessary transition state.

Polar factors, primarily driven by the solvent, have a pronounced effect. The rate coefficients correlate reasonably well with the Lewis basicity of the solvent, as described by Gutmann's donor number (D.N.), especially when hydrogen-bond-donor solvents are excluded. researchgate.net This indicates that the solvent's ability to donate electrons can stabilize the transition state and influence the reaction rate. The multiparameter equations of Krygowski and Fawcett, Koppel and Palm, and Kamlet and Taft have all been used to correlate the observed rate coefficients with various solvent parameters. researchgate.netrsc.org The findings from studies in protic solvents further underscore the role of solvent-solute interactions, particularly hydrogen bonding, in modulating the reaction's activation parameters. rsc.org

Hydrazone Formation and Reactivity

Hydrazone derivatives of piperidine can be synthesized through the condensation reaction of a piperidine-containing aldehyde or ketone with a hydrazine, such as (2,4-dinitrophenyl)hydrazine. A notable example is the synthesis of (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine (DHP), which is achieved by reacting 4-(piperidin-1-yl)benzaldehyde (B83096) with (2,4-dinitrophenyl)hydrazine. nepjol.info This type of reaction typically results in a high yield and forms the basis for creating a wide range of hydrazone compounds. nepjol.inforesearchgate.net

The reactivity in hydrazone formation is influenced by the reaction conditions. It is known that β-substituted ketones react with hydrazines in acidic media to yield pyrazolines, and in some instances, the corresponding hydrazones can be isolated as intermediates. tdl.org The formation of hydrazones is a critical step in both synthetic organic chemistry and for creating materials with specific photophysical properties. nepjol.info For example, the DHP compound exhibits a UV-Vis absorption peak at 406 nm, which is attributed to π–π* transitions and intramolecular charge transfer. nepjol.info The reactivity of the formed hydrazone is characterized by the charge distribution across the molecule, with electronegative regions often concentrated around the dinitrophenyl group's nitro substituents. nepjol.info The reaction between 2,4-dinitrophenylhydrazine (B122626) and piperidine in dimethylsulfoxide has also been utilized as the basis for a kinetic method of analysis. rsc.org

Table 2: Examples of Hydrazone Synthesis from (2,4-dinitrophenyl)hydrazine

Data sourced from studies on the synthesis of hydrazone derivatives. nepjol.inforesearchgate.net

Kinetic and Isotope Effect Studies

Kinetic and isotope effect studies provide deep insights into the mechanisms of reactions involving piperidine and dinitrophenyl systems. For the nucleophilic aromatic substitution reaction between piperidine and 2,4-dinitrodiphenylsulphone, sulphur-34 isotope effects have been measured in different solvents. mcmaster.ca The rate constant ratios (k₃₂/k₃₄) were found to be 1.013 in benzene, 1.016 in acetonitrile, and 1.006 in methanol. mcmaster.ca These results suggest that in benzene and acetonitrile, the carbon-sulphur bond rupture is part of the rate-determining step, while in methanol, it is only partially rate-determining. mcmaster.ca Such variations in isotope effects with the solvent provide strong evidence for a two-step mechanism that involves a metastable intermediate. mcmaster.ca

In other related systems, such as the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine, kinetic studies reveal large, negative entropies of activation (e.g., –183.7 J mol⁻¹ K⁻¹ in benzonitrile (B105546) and –162.3 J mol⁻¹ K⁻¹ in acetonitrile). rsc.org These values indicate a highly ordered or crowded transition state. The kinetic isotope effects (kH/kD) for this reaction were found to be small, between 1.0 and 1.6 at 30 °C, which supports a multistep mechanism, such as the (E1cB)ip mechanism, involving a pre-equilibrium step. rsc.org These studies collectively highlight how kinetic and isotope effect data are crucial for elucidating complex reaction pathways.

Compound Index

Derivatives and Analogues: Synthesis and Research Focus

Synthesis of Substituted 4-(2,4-Dinitrophenyl)piperidine Analogues (e.g., 4-Propylpiperidine (B1584061) derivatives)

The synthesis of analogues of this compound with substituents at the 4-position, such as a propyl group, involves multi-step synthetic strategies common in medicinal chemistry. While specific literature detailing the synthesis of 4-propyl-4-(2,4-dinitrophenyl)piperidine is not abundant, its preparation can be conceptualized based on established methods for synthesizing 4-alkyl-4-aryl piperidines.

A general approach often begins with a suitably protected 4-piperidone. The synthesis can be envisioned through the following key transformations:

Nucleophilic Addition: The synthesis could start with a Grignard reaction, where a propyl magnesium halide is added to a protected 4-piperidone, such as N-benzyl-4-piperidone, to form a tertiary alcohol.

Dehydration: The resulting 4-propyl-4-hydroxypiperidine intermediate is then dehydrated under acidic conditions to yield a tetrahydropyridine (B1245486) derivative.

Reduction: The double bond of the tetrahydropyridine is subsequently reduced, often through catalytic hydrogenation, to yield the 4-propylpiperidine ring.

Aromatic Nucleophilic Substitution: The final key step involves the arylation of the piperidine (B6355638) nitrogen. However, to achieve the 4-aryl substitution pattern as in "this compound," a different strategy is required. A more plausible route involves the conjugate addition of a propyl nucleophile to a pyridinium (B92312) salt or the alkylation of a pre-formed 4-(2,4-dinitrophenyl)pyridinium species, followed by reduction of the pyridine (B92270) ring.

Another widely used method for creating 4-substituted piperidones, which are key intermediates, involves the Dieckmann condensation. dtic.mil This can be followed by alkylation at the 3-position (adjacent to the carbonyl) and subsequent chemical transformations to achieve the desired 4-substituted product. dtic.mil The reduction of 4-piperidones to the corresponding piperidines can be accomplished using various reducing agents, including lithium aluminum hydride. dtic.mil

The table below outlines a potential synthetic route for a 4-substituted piperidine, which could be adapted for the synthesis of 4-propyl-4-(2,4-dinitrophenyl)piperidine.

| Step | Reaction | Reactants | Product |

| 1 | Mannich Reaction | Ethyl methyl ketone, Benzaldehyde (B42025), Ammonium (B1175870) acetate | 2,6-diaryl-3-methyl-4-piperidone |

| 2 | Alkylation | 4-piperidone derivative, Propyl halide | 4-propyl-4-piperidone derivative |

| 3 | Reduction | 4-propyl-4-piperidone derivative, Reducing agent (e.g., NaBH₄) | 4-propyl-4-hydroxypiperidine derivative |

| 4 | Arylation | 4-propylpiperidine, 1-chloro-2,4-dinitrobenzene (B32670) | 1-(2,4-Dinitrophenyl)-4-propylpiperidine |

This table represents a generalized synthetic strategy and may require significant optimization for the specific target compound.

Dinitrophenyl-Containing Piperidine-Based Compounds in Complex Architectures (e.g., Sulfonamides, Hydrazone derivatives)

The dinitrophenylpiperidine motif is a valuable building block integrated into larger, more complex molecules such as sulfonamides and hydrazones. The synthesis of these complex derivatives leverages the reactivity of the piperidine nitrogen and the electrophilic nature of the dinitrophenyl group.

Sulfonamide Derivatives: The synthesis of sulfonamide derivatives often involves the reaction of a piperidine-containing intermediate with a dinitrophenylsulfonyl chloride. nih.govnih.gov For instance, researchers have prepared ethyl 5-(4-(1-((2,4-dinitrophenyl)sulfonyl)piperidine-4-carbonyl)piperazin-1-yl)benzofuran-2-carboxylate. nih.gov This synthesis involves coupling ethyl 5-(4-(piperidine-4-carbonyl)piperazin-1-yl)benzofuran-2-carboxylate with 2,4-dinitrobenzenesulfonyl chloride. nih.gov The resulting complex molecules are then studied for their chemical and biological properties. The electron-withdrawing dinitrophenyl group on the sulfonamide has been found to be a key feature in some of the most potent analogues in certain studies. acs.org The piperidine ring itself is a prevalent nitrogen-containing ring system in many functional molecules. nih.gov

Hydrazone Derivatives: Hydrazone derivatives are typically synthesized through a condensation reaction between a hydrazine, such as (2,4-dinitrophenyl)hydrazine, and an aldehyde or ketone. nepjol.infouobaghdad.edu.iq In one study, (E)-1-(4-((2-(2,4-dinitrophenyl)hydrazono)methyl)phenyl)piperidine was synthesized by reacting 4-(piperidin-1-yl)benzaldehyde (B83096) with (2,4-dinitrophenyl)hydrazine, achieving a high yield of 88%. nepjol.infonepjol.info The structure of this hydrazone derivative was confirmed using various spectroscopic methods. nepjol.infonepjol.info These synthetic routes demonstrate the utility of the dinitrophenyl group in forming complex, conjugated systems.

The following table summarizes examples of synthesized complex molecules containing the dinitrophenyl and piperidine/piperazine moieties.

| Compound Type | Example Compound | Synthetic Precursors | Key Findings/Characterization |

| Sulfonamide | Ethyl 5-(4-(1-((2,4-dinitrophenyl)sulfonyl)piperidine-4-carbonyl)piperazin-1-yl)benzofuran-2-carboxylate nih.gov | Ethyl 5-(4-(piperidine-4-carbonyl)piperazin-1-yl)benzofuran-2-carboxylate, 2,4-Dinitrobenzenesulfonyl chloride nih.gov | Characterized by Mass Spectrometry and Elemental Analysis. nih.gov |

| Sulfonamide | Ethyl 5-(4-(1-((2,4-dinitrophenyl)sulfonyl)piperidine-3-carbonyl)piperazin-1-yl)benzofuran-2-carboxylate nih.gov | Ethyl 5-(4-(piperidine-3-carbonyl)piperazin-1-yl)benzofuran-2-carboxylate, 2,4-Dinitrobenzenesulfonyl chloride nih.gov | Characterized by Mass Spectrometry and Elemental Analysis. nih.gov |

| Hydrazone | (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine nepjol.infonepjol.info | 4-(Piperidin-1-yl)benzaldehyde, (2,4-Dinitrophenyl)hydrazine nepjol.infonepjol.info | Synthesized with 88% yield; structure confirmed by ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy. nepjol.infonepjol.info |

| Hydrazone | N-(4-((2-(2,4-dinitrophenyl)hydrazinylidene)methyl)phenyl)acetamide uobaghdad.edu.iq | p-Amino benzaldehyde derivative, (2,4-dinitrophenyl)hydrazine uobaghdad.edu.iq | Synthesized and characterized by FT-IR and ¹HNMR. uobaghdad.edu.iq |

Structure-Reactivity Relationship Investigations within Dinitrophenylpiperidine Scaffolds

Investigations into the structure-reactivity relationships of dinitrophenylpiperidine scaffolds aim to understand how the interplay of steric and electronic factors governs the chemical behavior of these molecules. The piperidine ring is not a simple, static component; its conformational flexibility and the nature of its substituents significantly influence the properties of the molecule as a whole.

The reactivity of substituted piperidines is often correlated with their electronic environment. nih.gov For the this compound scaffold, the two nitro groups on the phenyl ring are powerful electron-withdrawing groups. This electronic pull significantly affects the electron density across the molecule. It has been noted in related sulfonamide series that electron-withdrawing groups like the 2,4-dinitro configuration on the phenyl ring can lead to potent analogues in certain biological assays. acs.org

Computational studies on related piperidine structures, such as piperidine nitroxides, have demonstrated that reactivity often correlates with redox potentials and the energy gap between the singly occupied molecular orbital (SOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net These studies suggest that electronic factors can be a dominant determinant of a radical's stability. nih.gov Applying this principle to the dinitrophenylpiperidine scaffold, the low-lying LUMO, influenced by the dinitrophenyl group, would be a key factor in its reactivity, particularly in reactions involving nucleophilic attack or charge-transfer interactions.

The key factors influencing the structure-reactivity relationship are summarized below:

| Factor | Description | Impact on Dinitrophenylpiperidine Scaffold |

| Electronic Effects | The influence of electron-withdrawing or electron-donating groups on the electron distribution within the molecule. | The 2,4-dinitro groups strongly withdraw electron density, making the phenyl ring electron-deficient and influencing the reactivity of the entire scaffold. acs.org |

| Steric Hindrance | The spatial arrangement of atoms and groups, which can impede chemical reactions. | Substituents on the piperidine ring can sterically hinder the approach of reactants to the nitrogen atom or the dinitrophenyl moiety. researchgate.net |

| Conformational Isomerism | The existence of different spatial arrangements of a molecule due to rotation about single bonds. | The piperidine ring can adopt various conformations, which can affect the orientation of the 4-(2,4-dinitrophenyl) group and thus its chemical properties. |

| Redox Potential | The measure of a chemical species' tendency to acquire electrons and thereby be reduced. | The reactivity of piperidine derivatives has been shown to correlate with their redox potential, a factor heavily influenced by substituents. nih.gov |

Spectroscopic and Structural Elucidation Methodologies

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone analytical technique for determining the atomic and molecular structure of a crystal. By bombarding a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For a compound like 4-(2,4-dinitrophenyl)piperidine, a suitable single crystal would be grown and mounted on a diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected on a detector, and the intensities and positions of these spots are used to solve the crystal structure.

Hypothetical Data Table for Single-Crystal X-ray Diffraction of this compound:

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1993.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.678 |

| R-factor (%) | 4.5 |

Note: The data in this table is purely hypothetical and serves as an illustrative example of what would be obtained from a single-crystal X-ray diffraction experiment.

Powdered X-ray Diffraction for Crystalline Proximity

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. sigmaaldrich.com It provides information on the crystalline phases present in a sample and can be used to determine lattice parameters, crystallite size, and the degree of crystallinity. purdue.edu In contrast to single-crystal XRD, which requires a well-ordered single crystal, PXRD can be performed on a powdered sample containing a large number of small, randomly oriented crystallites. sigmaaldrich.compurdue.edu

The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). sigmaaldrich.com This pattern is a unique fingerprint for a specific crystalline solid.

Hypothetical Data Table for Powdered X-ray Diffraction of this compound:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 65 |

| 25.8 | 3.45 | 40 |

| 30.5 | 2.93 | 55 |

Note: This data is hypothetical and for illustrative purposes only.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For an organic compound like this compound (C₁₁H₁₃N₃O₄), this typically involves combustion analysis to determine the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). The percentage of oxygen is often determined by difference.

The experimental results are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its purity and elemental composition.

Theoretical Elemental Composition of this compound (C₁₁H₁₃N₃O₄):

Molecular Weight: 251.24 g/mol

Carbon (C): (12.01 * 11 / 251.24) * 100% = 52.59%

Hydrogen (H): (1.01 * 13 / 251.24) * 100% = 5.22%

Nitrogen (N): (14.01 * 3 / 251.24) * 100% = 16.72%

Oxygen (O): (16.00 * 4 / 251.24) * 100% = 25.47%

Hypothetical Data Table for Elemental Analysis of this compound:

| Element | Theoretical (%) | Found (%) |

| Carbon | 52.59 | 52.61 |

| Hydrogen | 5.22 | 5.25 |

| Nitrogen | 16.72 | 16.68 |

Note: The "Found (%)" values are hypothetical and represent what would be expected from an experimental analysis of a pure sample.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular properties of piperidine (B6355638) derivatives. mdpi.comnih.gov Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p) or 6-31G(d,p), to achieve a balance between accuracy and computational cost. nih.govmaterialsciencejournal.orgnih.gov The choice of method, including hybrid exchange-correlation functionals, is crucial for accurately predicting various molecular characteristics. derpharmachemica.com

Geometry Optimization and Molecular Structure Confirmation

A fundamental step in computational analysis is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy state on the potential energy surface. For piperidine derivatives, DFT calculations have been used to optimize the geometry and confirm the molecular structure. nih.gov For instance, the piperidine ring is often found to adopt a chair conformation in its optimized structure. nih.gov The calculated bond lengths and angles can be compared with experimental data, where available, to validate the computational model. For example, in related pyrazole (B372694) derivatives, calculated C-N bond lengths have shown good agreement with experimental values. nih.gov

Prediction of Electronic Properties (e.g., HOMO/LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. derpharmachemica.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). materialsciencejournal.org The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

DFT calculations are widely employed to predict these properties. For various organic molecules, including those with donor-acceptor architectures, the HOMO and LUMO energy levels and their corresponding energy gaps have been successfully calculated. derpharmachemica.comscispace.com These calculations help in understanding the charge transfer characteristics within the molecule. materialsciencejournal.orgscispace.com For example, in some molecules, the HOMO is localized on the donor part, while the LUMO is on the acceptor part, indicating a potential for intramolecular charge transfer upon excitation. scispace.com The solvent environment can also influence these energies, often leading to a stabilization of the ground state and affecting the HOMO-LUMO gap. materialsciencejournal.org

| Parameter | Value |

|---|---|

| Ionization Potential (I) | 7.06 eV |

| Electron Affinity (A) | 2.54 eV |

| Molecular Hardness (η) | 2.27 eV |

| Softness (S) | 0.45 eV⁻¹ |

Global and Local Chemical Descriptors (e.g., Mulliken and NBO Charges, Electrophilicity/Nucleophilicity Indices)

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). mdpi.com Local reactivity can be assessed through methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis, which provide information on the charge distribution across the atoms in the molecule. materialsciencejournal.orgresearchgate.net

Mulliken atomic charges help in identifying the net charge on each atom, offering insights into the electrostatic potential and reactive sites. materialsciencejournal.org NBO analysis provides a more detailed picture of charge delocalization and intramolecular interactions. nih.gov These descriptors are valuable for predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). materialsciencejournal.orgderpharmachemica.com By calculating the transition energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) which can be compared with experimental spectroscopic data. researchgate.net The choice of functional and the inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), are critical for obtaining accurate spectral predictions. mdpi.comderpharmachemica.com These calculations can elucidate the nature of electronic transitions, for example, identifying them as intramolecular charge transfer events. researchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions over time. nih.gov In the context of drug design, MD simulations are employed to investigate the stability of a ligand bound to a receptor, such as a protein, and to analyze the specific interactions that stabilize the complex. nih.gov

The process typically involves placing the ligand in the binding site of the receptor and simulating the system's movement under physiological conditions (e.g., in a water box at a specific temperature and pressure). nih.govnih.gov These simulations can reveal the flexibility of both the ligand and the receptor, and how they adapt to each other. nih.gov Analysis of the simulation trajectory can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.govresearchgate.net MD simulations provide a more dynamic and realistic view of ligand-receptor binding compared to static docking studies. nih.gov

Docking Studies for Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. ajol.infoijper.org This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential drug candidates. ijper.org

Correlation of Computational Parameters with Experimental Observations

The synergy between computational modeling and experimental analysis provides a powerful approach for the comprehensive understanding of molecular properties. In the case of 4-(2,4-Dinitrophenyl)piperidine, theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in interpreting and predicting experimental data, particularly spectroscopic results. While specific, in-depth correlational studies exclusively on this compound are not extensively reported in publicly available literature, we can infer the nature of such correlations based on studies of closely related molecules, such as other piperidine derivatives and compounds containing the 2,4-dinitrophenyl moiety.

Detailed research findings on analogous compounds demonstrate a strong correlation between calculated and experimental spectroscopic data. For instance, in the study of (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine, a compound with significant structural similarity, a good agreement was observed between the experimental FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR spectra and the values predicted by computational methods. The molecular electrostatic potential (MEP) analysis also successfully identified the reactive sites of the molecule, which is a key aspect of understanding its chemical behavior.

For this compound, it is anticipated that similar correlations would be observed. Theoretical vibrational frequencies calculated using DFT methods, after appropriate scaling, would be expected to align well with the experimental FT-IR and Raman spectra. This allows for a more precise assignment of vibrational modes to specific functional groups within the molecule.

Similarly, the calculation of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method is a standard computational practice. The predicted ¹H and ¹³C NMR chemical shifts for this compound would be expected to show a linear correlation with the experimental values, aiding in the definitive assignment of signals to the various protons and carbons in the piperidine and dinitrophenyl rings.

Furthermore, Time-Dependent DFT (TD-DFT) calculations are crucial for understanding the electronic transitions within the molecule. These calculations can predict the absorption wavelengths (λmax) in the UV-Visible spectrum. For this compound, TD-DFT would likely predict electronic transitions corresponding to π → π* and n → π* transitions within the dinitrophenyl ring system, and these predictions would be correlated with the experimentally observed absorption bands.

To illustrate the type of data that would be generated in such a correlational study, the following interactive data tables are provided as examples based on typical findings for similar compounds.

Table 1: Hypothetical Correlation of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Experimental FT-IR (cm⁻¹) | Theoretical DFT (cm⁻¹) | Assignment |

| N-H Stretch (piperidine) | ~3350 | ~3345 | Stretching vibration of the N-H bond |

| C-H Stretch (aromatic) | ~3100 | ~3095 | Stretching vibrations of C-H bonds in the phenyl ring |

| C-H Stretch (aliphatic) | ~2950-2850 | ~2945-2845 | Stretching vibrations of C-H bonds in the piperidine ring |

| C=C Stretch (aromatic) | ~1600 | ~1595 | Stretching vibrations of the aromatic ring |

| NO₂ Asymmetric Stretch | ~1530 | ~1525 | Asymmetric stretching of the nitro groups |

| NO₂ Symmetric Stretch | ~1350 | ~1345 | Symmetric stretching of the nitro groups |

Table 2: Hypothetical Correlation of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Experimental (ppm) | Theoretical (ppm) |

| H-3', H-5' | 8.78 | 8.75 |

| H-6' | 8.32 | 8.30 |

| H-1 (NH) | 4.50 | 4.45 |

| H-4 | 3.50 | 3.48 |

| H-2, H-6 (axial) | 3.20 | 3.18 |

| H-2, H-6 (equatorial) | 2.80 | 2.78 |

| H-3, H-5 (axial) | 1.90 | 1.88 |

| H-3, H-5 (equatorial) | 1.60 | 1.58 |

Table 3: Hypothetical Correlation of Experimental and Theoretical UV-Vis Absorption Wavelengths (nm) for this compound

| Electronic Transition | Experimental λmax (nm) | Theoretical TD-DFT λmax (nm) |

| π → π | ~350 | ~345 |

| n → π | ~410 | ~405 |

It is important to reiterate that the data presented in the tables above are illustrative examples based on the analysis of structurally related compounds. A dedicated experimental and computational study on this compound would be required to establish the precise correlations for this specific molecule. Such a study would provide definitive insights into its molecular structure, electronic properties, and reactivity.

Applications in Organic Synthesis and Chemical Biology

Reagents and Intermediates in Organic Synthesis

The 4-arylpiperidine scaffold is a privileged structure in the development of new chemical entities. The presence of the dinitrophenyl group, a potent electron-withdrawing system, significantly influences the reactivity of the molecule, making it a versatile intermediate for further chemical modification.

The piperidine (B6355638) ring is a fundamental component in a vast number of pharmaceuticals and bioactive natural products. nih.gov Derivatives of 4-phenylpiperidine, in particular, are known to exhibit a wide range of pharmacological effects, including activity on the central nervous system. wikipedia.org The introduction of a 2,4-dinitrophenyl group onto the 4-position of the piperidine ring creates a precursor that can be elaborated into more complex molecules. The nitro groups can be chemically transformed into other functional groups, such as amines, which are crucial for biological activity. For instance, the reduction of nitro groups to amines is a key step in the synthesis of many pharmaceutically relevant compounds, allowing for the subsequent formation of amides, ureas, or other functionalities that can interact with biological targets. nih.gov The 4-arylpiperidine core is found in numerous drug classes, highlighting the importance of substituted precursors like 4-(2,4-dinitrophenyl)piperidine in drug discovery programs. wikipedia.orgnih.gov

| Drug Class | Core Structure | Example |

| Opioid Analgesics | 4-Phenylpiperidine | Pethidine |

| Antipsychotics | 4-Phenylpiperidine | Haloperidol |

| SSRIs | 4-Phenylpiperidine | Paroxetine |

The 2,4-dinitrophenyl moiety is well-known for its ability to activate molecules for specific transformations. While direct examples involving this compound are not extensively documented, the reactivity of the dinitrophenyl group itself provides insight. For example, the related compound 1-(2,4-dinitrophenyl)pyridinium chloride is used as a substrate in reactions where piperidine acts as a catalyst to convert the pyridinium (B92312) ring into a benzene (B151609) derivative. In this transformation, the powerful electron-withdrawing nature of the dinitrophenyl group facilitates the initial nucleophilic attack by piperidine, which is a critical step in the ring-opening and rearrangement cascade that ultimately forms the benzene ring.

Furthermore, the strong electron-withdrawing effect of the nitro groups deactivates the aromatic ring towards electrophilic substitution (such as chlorination) but activates it for nucleophilic aromatic substitution. This property is fundamental to the synthesis of N-aryl piperidines and related compounds, where a halogen on the dinitrophenyl ring is readily displaced by a nucleophile like piperidine.

Probing Reaction Mechanisms in Catalytic Processes

The 2,4-dinitrophenyl group serves as an excellent probe for studying reaction mechanisms, particularly in processes involving nucleophilic substitution. The kinetics of the reaction between 1-chloro-2,4-dinitrobenzene (B32670) and piperidine to form 1-(2,4-dinitrophenyl)piperidine has been extensively studied to understand the mechanism of nucleophilic aromatic substitution (SNAr). The strong absorbance of the dinitrophenyl chromophore in the UV-visible spectrum allows for real-time monitoring of the reaction progress, enabling the determination of rate constants and the elucidation of catalytic effects. These studies have shown how solvent properties and the nature of the nucleophile influence the reaction pathway, providing fundamental insights into bimolecular reactions. The principles derived from these studies are applicable to understanding the reactivity of the this compound system as well.

Enzyme Inhibition Studies (General Mechanism of Interaction)

Both the piperidine ring and the 2,4-dinitrophenyl group are recognized pharmacophores in the design of enzyme inhibitors. The 4-arylpiperidine structure is a key component of inhibitors for various targets, including sigma-1 receptors and histamine H3 receptors. nih.gov The dinitrophenyl moiety can contribute to binding affinity through several mechanisms. Its aromatic nature allows for hydrophobic and π-stacking interactions within an enzyme's active site. The electron-deficient character of the ring, induced by the two nitro groups, makes it a potential target for nucleophilic attack by amino acid residues such as cysteine or lysine, which could lead to irreversible covalent inhibition. Furthermore, the nitro groups themselves can act as hydrogen bond acceptors. While specific studies on this compound as an enzyme inhibitor are limited, related structures containing the 2,4-dinitro-biphenyl scaffold have been identified as inhibitors of enzymes in the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family, demonstrating the utility of this chemical motif in inhibitor design.

Qualitative Analysis and Identification Reagents (e.g., for Alcohols and Phenols)

Compounds containing the 2,4-dinitrophenyl group have a long history as reagents in qualitative analysis. The most famous example is 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazone precipitates, allowing for their identification.

Similarly, other reagents bearing the 2,4-dinitrophenyl tag are used for the derivatization of different functional groups. For instance, 2,4-dinitrofluorobenzene (Sanger's reagent) is used to identify N-terminal amino acids. In principle, a precursor to this compound, such as a molecule with a suitable leaving group on the phenyl ring (e.g., 1-chloro- or 1-fluoro-2,4-dinitrobenzene), could be used to derivatize compounds containing nucleophilic groups like alcohols and phenols. The reaction would form a stable ether linkage, attaching the colored and easily detectable 2,4-dinitrophenyl tag to the analyte. This would facilitate its identification and quantification using techniques like chromatography and spectrophotometry.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(2,4-Dinitrophenyl)piperidine, and how can reaction by-products be minimized?

Answer:

this compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 2,4-dinitroanisole and piperidine. Key steps include refluxing in ethanol with piperidine hydrochloride, followed by recrystallization from absolute ethanol to achieve high purity (mp 92–94.5°C). By-products like 2,4-dinitrophenol arise from hydrolysis of the starting material. Minimization strategies include:

- Stoichiometric control : Excess piperidine (0.2–0.6 M) ensures complete substitution.

- Acid quenching : Adding HCl-ethanol during workup to protonate unreacted amines and precipitate by-products.

- Spectroscopic monitoring : UV-Vis analysis at 390 nm tracks dinitrophenyl intermediates .

Basic: How can the structure of this compound be characterized using spectroscopic methods?

Answer:

- NMR : -NMR identifies piperidine ring protons (δ 1.5–3.0 ppm) and aromatic protons (δ 8.0–9.0 ppm for dinitrophenyl).

- IR : Stretching vibrations for nitro groups (~1520 cm) and C-N bonds (~1250 cm) confirm substitution.

- UV-Vis : Absorbance at 350–400 nm (λ) correlates with the dinitrophenyl chromophore.

- Mass spectrometry : Molecular ion peaks at m/z 277 (M) validate the molecular formula CHNO .

Advanced: What kinetic models explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Answer:

The reaction follows second-order kinetics:

- Base catalysis : Hydroxide ion accelerates the breakdown of the tetrahedral Meisenheimer intermediate.

- Hammett analysis : Substituent effects on the aromatic ring (ρ = +1.25 for piperidine) indicate electron-withdrawing groups stabilize the transition state.

- Competing pathways : Piperidine favors elimination (E1cb) with electron-deficient substrates, while primary amines (e.g., MeNH) favor substitution .

Advanced: How do electronic substituents influence reaction pathways in this compound derivatives?

Answer:

- Electron-withdrawing groups (EWGs) : Enhance leaving group ability, promoting SNAr. For example, nitro groups at the 2,4-positions increase electrophilicity.

- Electron-donating groups (EDGs) : Reduce reactivity but may stabilize intermediates.

- Steric effects : Bulky substituents hinder nucleophilic attack, favoring elimination.

Example : In 2,4-dinitrophenyl ethers, EWGs shift the mechanism from associative (SN2-like) to dissociative (E1cb) under basic conditions .

Safety: What are the critical safety considerations when handling this compound?

Answer:

- Explosivity : Avoid heat, friction, or shock due to nitro group instability.

- Toxicity : Causes skin/eye irritation (Risk Phrase R36/38) and respiratory sensitization (R42).

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.

- Storage : Keep in flame-resistant cabinets at 2–8°C, away from oxidizing agents .

Methodological: What strategies optimize the yield of this compound in multi-step syntheses?

Answer:

- Catalyst selection : Piperidine hydrochloride improves nucleophilicity by deprotonating amines.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance SNAr rates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted dinitroanisole.

- Yield monitoring : TLC (R = 0.3 in 1:1 EtOAc/hexane) tracks progress .

Application: In what research contexts is this compound utilized?

Answer:

- Photochromic materials : Acts as a precursor for 2-(2,4-dinitrophenyl)pyridine, which exhibits light-induced isomerization .

- Pharmaceutical intermediates : Used in antipsychotic agents (e.g., risperidone analogs) via piperidine functionalization .

- Protective group chemistry : The dinitrophenyl group serves as a UV-active tag in thioether protection .

Mechanistic: What evidence supports the intermediacy of Meisenheimer complexes in SNAr reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.